molecular formula C13H8ClFO B1324052 2-Chloro-3'-fluorobenzophenone CAS No. 81029-87-0

2-Chloro-3'-fluorobenzophenone

Cat. No.: B1324052
CAS No.: 81029-87-0
M. Wt: 234.65 g/mol
InChI Key: GNAXMPCQUQCCAO-UHFFFAOYSA-N
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Description

Contextualization of 2-Chloro-3'-fluorobenzophenone within Contemporary Benzophenone (B1666685) Chemistry Research

This compound is a specific isomer within the vast family of halogenated benzophenones. While research on many benzophenone derivatives is extensive, particularly those with amino groups that serve as pharmaceutical intermediates, specific studies on this compound are less prevalent in publicly accessible literature. chemimpex.commedchemexpress.com However, its structural features—a chlorine atom on one phenyl ring and a fluorine atom on the other—position it as a compound of interest for fundamental chemical research. Its investigation can provide valuable insights into the effects of dissymmetric halogen substitution on the molecule's properties.

The primary route for the synthesis of benzophenones, including halogenated derivatives, is the Friedel-Crafts acylation. researchgate.netresearchgate.net This reaction typically involves the acylation of an aromatic compound with a benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. oregonstate.edu For this compound, this would likely involve the reaction of 2-chlorobenzoyl chloride with fluorobenzene (B45895), or 3-fluorobenzoyl chloride with chlorobenzene (B131634).

Significance of Halogen Substitution in Tailoring Molecular Properties for Academic Investigation

The introduction of chlorine and fluorine atoms, as seen in this compound, can lead to several notable effects:

Electronic Effects: Both chlorine and fluorine are electronegative atoms that can withdraw electron density from the aromatic rings through the inductive effect. This can influence the reactivity of the ketone group and the aromatic rings themselves.

Steric Effects: The size of the halogen atoms can impact the conformation of the molecule, including the dihedral angle between the two phenyl rings. This, in turn, can affect how the molecule packs in a crystal lattice and interacts with other molecules.

Halogen Bonding: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-donating atoms. acs.orgnih.gov The study of these interactions is a significant area of research in supramolecular chemistry and crystal engineering. scispace.comacs.org The presence of both chlorine and fluorine allows for the potential investigation of competitive or cooperative halogen bonding.

Photochemical Properties: The substitution of halogens is known to affect the photochemical properties of benzophenones. rsc.org For instance, halogen substitution can influence the energy of the excited states and the quantum yields of photochemical reactions. rsc.orgrsc.org

Overview of Key Research Paradigms and Methodological Frameworks Applicable to this compound

Given the specific substitution pattern of this compound, several research paradigms and methodological frameworks can be applied to elucidate its properties and potential applications.

Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for investigating the structural and electronic properties of molecules like this compound. researchgate.net These calculations can predict molecular geometries, vibrational frequencies, and electronic transitions, providing insights that complement experimental data.

Spectroscopic Analysis: A variety of spectroscopic techniques are essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be crucial for confirming the molecular structure and the positions of the substituents.

Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, including the characteristic carbonyl stretch.

UV-Visible Spectroscopy: This can be used to study the electronic transitions within the molecule. oregonstate.edu

Supramolecular Chemistry and Crystal Engineering: The ability of the chlorine and fluorine atoms to participate in halogen bonding makes this compound a candidate for studies in crystal engineering. scispace.com Single-crystal X-ray diffraction would be the definitive method to determine its solid-state structure and analyze the intermolecular interactions that govern its crystal packing.

Intermediate in Organic Synthesis: While direct applications are not widely reported, this compound can be considered a valuable intermediate in organic synthesis. The halogen atoms can be replaced or can direct further functionalization of the aromatic rings, leading to the synthesis of more complex molecules with potential biological activity. nih.govacs.orgontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl)-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAXMPCQUQCCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641761
Record name (2-Chlorophenyl)(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81029-87-0
Record name (2-Chlorophenyl)(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 Chloro 3 Fluorobenzophenone

Established Synthetic Routes and Reaction Condition Optimization

The construction of the 2-Chloro-3'-fluorobenzophenone molecule is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The two principal strategies employed are the Friedel-Crafts acylation for building the benzophenone (B1666685) framework and nucleophilic aromatic substitution for introducing the chloro and fluoro groups at the desired positions.

Friedel-Crafts Acylation Approaches for Benzophenone Core Formation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the attachment of an acyl group to an aromatic ring. pearson.comsigmaaldrich.com This reaction is fundamental to the synthesis of benzophenones and involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com

The synthesis of this compound via Friedel-Crafts acylation can theoretically proceed through two primary disconnection approaches. The first involves the acylation of chlorobenzene (B131634) with 3-fluorobenzoyl chloride. The second, and more common, approach is the acylation of fluorobenzene (B45895) with 2-chlorobenzoyl chloride. The choice of precursors is often dictated by the commercial availability and reactivity of the starting materials.

In a typical procedure, the acylating agent, such as 2-chlorobenzoyl chloride, is prepared from its corresponding carboxylic acid, 2-chlorobenzoic acid, by reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride. The design of the acylating agent is critical as its stability and reactivity directly influence the outcome of the Friedel-Crafts reaction. wikipedia.org

A strong Lewis acid catalyst is essential for the Friedel-Crafts acylation to proceed. masterorganicchemistry.com Aluminum chloride (AlCl₃) is the most commonly employed catalyst due to its high activity. wikipedia.org The catalyst activates the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the aromatic ring. sigmaaldrich.com Stoichiometric amounts of the Lewis acid are often required because the product ketone can form a complex with the catalyst. wikipedia.org

Reaction parameters such as temperature and solvent play a crucial role in optimizing the yield and minimizing side reactions. The reaction is typically carried out in a non-polar, aprotic solvent like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) to dissolve the reactants and facilitate the reaction. The temperature is carefully controlled, often starting at low temperatures to manage the initial exothermic reaction and then gradually increasing to drive the reaction to completion. For instance, a common procedure involves adding aluminum chloride at 15-30°C, followed by heating to 40-60°C and completing the reaction at 70-90°C. epo.org

ParameterOptimized ConditionRationale
Catalyst Aluminum Chloride (AlCl₃)Strong Lewis acid, effectively generates acylium ion. wikipedia.org
Solvent Dichloromethane, 1,2-DichloroethaneInert, dissolves reactants, facilitates reaction.
Temperature Initial: 15-30°C, Progression: 40-60°C, Completion: 70-90°CControls exothermicity, drives reaction to completion. epo.org

A significant challenge in the Friedel-Crafts acylation of substituted benzenes is controlling the regioselectivity. The directing effects of the substituents on the aromatic ring determine the position of acylation. In the case of acylating fluorobenzene, the fluorine atom is an ortho-, para-director. This leads to the formation of a mixture of isomers, primarily 2-chloro-4'-fluorobenzophenone (B167734) (the para-product) and 2-chloro-2'-fluorobenzophenone (the ortho-product), with the desired this compound (the meta-product) being a minor component under standard conditions.

Achieving high regioselectivity for the meta-isomer is challenging and often requires specialized catalytic systems or multi-step synthetic strategies. Analysis of the isomer distribution is typically performed using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), coupled with spectroscopic methods like Nuclear Magnetic Resonance (NMR) for structural confirmation. alexandonian.com Research has shown that using specific catalysts like zeolites can enhance the regioselectivity towards the para-isomer in acylation reactions. ksu.edu.sa

IsomerExpected Directing EffectAnalytical Technique
2-chloro-4'-fluorobenzophenonePara (major)GC, HPLC, NMR
2-chloro-2'-fluorobenzophenoneOrtho (minor)GC, HPLC, NMR
This compoundMeta (desired, minor)GC, HPLC, NMR

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogen Introduction or Modification

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the synthesis of halogenated benzophenones. chemistrysteps.com This reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile. For this reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the context of synthesizing this compound, an SNAr strategy could involve a precursor molecule with a suitable leaving group (like a nitro group or another halogen) that can be displaced by a chloride or fluoride (B91410) ion. The benzophenone core itself, with its electron-withdrawing carbonyl group, can activate the aromatic rings towards nucleophilic attack, although this effect is generally weaker than that of a nitro group.

The reactivity of the leaving group in SNAr reactions follows a trend that is counterintuitive when compared to SN1 and SN2 reactions. The order of reactivity is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon atom more electrophilic. stackexchange.comyoutube.com Therefore, a synthetic route starting with a difluorobenzophenone derivative and selectively replacing one fluorine with chlorine via an SNAr reaction is a plausible, albeit challenging, approach.

Polar Aprotic Solvent Systems and Phase Transfer Catalysis

The synthesis of substituted benzophenones, including this compound, can be significantly influenced by the reaction medium. Polar aprotic solvents and phase transfer catalysis (PTC) are two methodologies that have been effectively utilized to enhance reaction rates and yields.

Polar aprotic solvents, such as dimethylformamide (DMF), are capable of solvating cations while leaving anions relatively unsolvated, thereby increasing their nucleophilicity. In the context of synthesizing complex molecules derived from fluorinated benzophenones, such as fluorinated acridones, DMF has been used as a solvent in reactions involving nucleophilic substitution. For instance, heating a fluorinated benzophenone in DMF containing potassium hydroxide (B78521) can lead to the formation of N,N-dimethylacridone, where DMF itself can act as a source of the dimethylamine (B145610) nucleophile through decomposition.

Phase transfer catalysis has proven to be a valuable technique in the synthesis of benzophenones, offering a method to carry out reactions between reactants in immiscible phases. sciensage.inforesearchgate.net This is particularly useful for reactions involving inorganic salts and organic substrates. The selective synthesis of benzophenones and their substituted derivatives has been achieved through the oxidation of benzhydrols using acidified monochromate ions in an organic medium under phase transfer catalysis. sciensage.inforesearchgate.net This method is highly selective, yielding the corresponding benzophenones in over 90% without the formation of benzoic acid by-products. sciensage.inforesearchgate.net The choice of both the solvent and the phase transfer catalyst is crucial for the success of these reactions. sciensage.info

Interactive Data Table: Phase Transfer Catalysts in Benzophenone Synthesis

Catalyst Solvent Yield (%) Reference
Tetrabutylphosphonium bromide Ethyl acetate >90 sciensage.info
Tetrabutylammonium bromide Toluene >90 sciensage.info
Tricaprylmethylammonium chloride Ethyl acetate >90 sciensage.info
Cetyltrimethylammonium bromide Toluene >90 sciensage.info
Selective Introduction of Fluorine or Chlorine Atoms

The precise placement of halogen atoms on the benzophenone scaffold is a critical aspect of synthesizing this compound. Various methods for the selective fluorination and chlorination of aromatic compounds have been developed.

Selective Fluorination: The introduction of a fluorine atom can be achieved through several methods, including photocatalysis. Site-selective fluorination of secondary C–H bonds can be accomplished using Selectfluor® in the presence of a catalytic amount of anthraquinone (B42736) (AQN) and light. rsc.org This method is tolerant of a diverse range of functional groups. rsc.org For benzylic C-H bonds, visible light can activate diarylketone catalysts to selectively abstract a hydrogen atom, enabling direct fluorination with a fluorine radical donor. rsc.org Specifically, 9-fluorenone (B1672902) catalyzes monofluorination, while xanthone (B1684191) promotes difluorination. rsc.org

Selective Chlorination: The chlorination of benzophenone derivatives can be influenced by the presence of other functional groups on the aromatic rings. nih.gov Studies on the chlorination of benzophenone-3 and benzophenone-4 have shown that the reactivity towards chlorine is affected by the electronic nature of the substituents. nih.gov For instance, an electron-accepting sulfonate group decreases the reactivity of the benzophenone towards chlorine. nih.gov Generally, chlorination reactions are more rapid than chloramination. nih.gov Electrophilic aromatic halogenation is a common method for introducing chlorine onto an aromatic ring, often requiring a Lewis acid catalyst for less reactive substrates. wikipedia.orgmasterorganicchemistry.com

Condensation Reactions for Ketone Moiety Formation

The formation of the central ketone group in this compound is a key synthetic step. Condensation reactions, particularly the Friedel-Crafts acylation, are a cornerstone for constructing the diaryl ketone framework. sigmaaldrich.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com For the synthesis of this compound, this could theoretically involve the reaction of 3-fluorobenzoyl chloride with chlorobenzene, or 2-chlorobenzoyl chloride with fluorobenzene, catalyzed by a Lewis acid. The reaction proceeds through the formation of an acylium ion, which then acts as an electrophile and attacks the aromatic ring. sigmaaldrich.com A key advantage of Friedel-Crafts acylation is that the resulting ketone is generally deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

Multi-Step Pathways Involving Electrophilic Halogenation and Subsequent Functionalization

The synthesis of this compound can be envisioned through a multi-step pathway that strategically introduces the halogen substituents and the ketone functionality. Electrophilic aromatic halogenation is a fundamental reaction in this process. wikipedia.orgorganicmystery.com

A plausible synthetic route could begin with the Friedel-Crafts acylation of a suitable aromatic precursor to form a benzophenone intermediate. This would be followed by selective electrophilic halogenation to introduce the chlorine and fluorine atoms at the desired positions. The order of these halogenation steps would be critical to ensure the correct regiochemistry, governed by the directing effects of the existing substituents on the aromatic rings. wikipedia.org For instance, starting with benzophenone, one could first introduce a fluorine atom at the 3'-position. The directing effect of the benzoyl group (meta-directing) and the fluorine atom (ortho, para-directing) would need to be carefully considered for the subsequent introduction of the chlorine atom at the 2-position. Lewis acid catalysts such as FeCl₃ or AlCl₃ are typically required for the halogenation of less reactive aromatic rings. wikipedia.orgmasterorganicchemistry.com

Hofmann Degradation Reactions for Aminated Benzophenone Precursors

The Hofmann degradation, or Hofmann rearrangement, offers an alternative synthetic route to amines from primary amides, which could be adapted for the synthesis of precursors to this compound. chemistryscl.comwikipedia.orgdoubtnut.comyoutube.com This reaction results in the formation of a primary amine with one fewer carbon atom than the starting amide. wikipedia.orgdoubtnut.com

In a hypothetical pathway, a benzophenone derivative containing a primary amide group could be subjected to Hofmann degradation to yield an aminated benzophenone. For example, if a precursor molecule such as 2-carboxy-3'-fluorobenzophenone amide were synthesized, treatment with bromine and a strong base like sodium hydroxide would lead to the formation of 2-amino-3'-fluorobenzophenone. youtube.com This aminated intermediate could then undergo a Sandmeyer-type reaction to replace the amino group with a chlorine atom, ultimately yielding this compound. The Hofmann degradation proceeds through an isocyanate intermediate. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The Suzuki and Stille reactions are prominent examples that can be applied to the synthesis of diaryl ketones like this compound. wikipedia.orgorganic-chemistry.orglibretexts.orgthermofisher.com

The Suzuki reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could entail the reaction of 2-chlorophenylboronic acid with 3-fluorobenzoyl chloride or 3-fluorophenylboronic acid with 2-chlorobenzoyl chloride.

The Stille reaction utilizes an organotin compound (organostannane) as the coupling partner for an organohalide, also catalyzed by a palladium complex. wikipedia.orglibretexts.org A potential route would be the reaction of (2-chlorophenyl)trimethylstannane with 3-fluorobenzoyl chloride. A significant advantage of the Stille reaction is the stability of the organotin reagents to air and moisture, although their toxicity is a drawback. wikipedia.org The catalytic cycle for both reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Interactive Data Table: Comparison of Suzuki and Stille Reactions for Diaryl Ketone Synthesis

Feature Suzuki Reaction Stille Reaction
Organometallic Reagent Organoboron compounds Organotin compounds
Catalyst Palladium complex Palladium complex
Advantages Low toxicity of boron reagents Stability of tin reagents to air and moisture
Disadvantages Boronic acids can be unstable Toxicity of tin compounds
Ligand Design and Catalyst Screening

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the ligands coordinated to the palladium center. Ligand design and catalyst screening are therefore crucial for optimizing the synthesis of this compound via these methods.

The design of sophisticated phosphine (B1218219) ligands has been instrumental in advancing the scope and efficiency of cross-coupling reactions. nih.gov For instance, the use of picolinamide (B142947) ligands has been shown to be key in the palladium-catalyzed synthesis of diaryl ketones from aldehydes and aryl halides. acs.orgfigshare.com More recently, a new class of dialkylarylphosphine ligands incorporating a Lewis-basic urea (B33335) subunit has been developed and successfully applied in Suzuki-Miyaura and Stille reactions. nih.gov

Catalyst screening is a systematic approach to identify the optimal catalyst and reaction conditions for a specific transformation. youtube.com This can involve testing a library of different ligands and palladium precursors to determine which combination gives the highest yield and selectivity. Data-driven platforms are now available that use algorithms to analyze screening results and predict the best-performing catalysts, significantly streamlining the optimization process. youtube.com The choice of ligand can influence the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic species. acs.org

Reaction Medium and Temperature Effects

The reaction medium and temperature are critical parameters in the synthesis of benzophenones, profoundly influencing reaction rates, yields, and the regiochemical outcome, particularly in Friedel-Crafts acylations.

The choice of solvent in a Friedel-Crafts acylation can affect the solubility of the reactants and the Lewis acid catalyst, as well as the catalyst's activity. Non-polar solvents like carbon disulfide have been traditionally used. stackexchange.com However, more polar solvents, such as nitrobenzene (B124822) or chlorinated hydrocarbons, can sometimes enhance the reaction rate by better solvating the intermediate carbocation (acylium ion). stackexchange.com The polarity of the solvent can also influence the selectivity of the reaction, especially when dealing with substituted aromatic rings where different isomers can be formed. stackexchange.com For the synthesis of this compound, a solvent that can effectively dissolve the reactants, 2-chlorobenzoyl chloride and fluorobenzene, while not deactivating the Lewis acid catalyst, would be optimal.

Parameter Effect on Friedel-Crafts Acylation General Conditions for Benzophenone Synthesis
Solvent Polarity Influences catalyst activity and solubility of reactants. Can affect regioselectivity.Often non-polar (e.g., CS₂, CH₂Cl₂) or moderately polar (e.g., nitrobenzene, 1,2-dichloroethane).
Temperature Affects reaction rate and potential for side reactions. Higher temperatures can lead to lower selectivity.Typically initiated at low temperatures (0-5 °C) and may be heated to reflux (e.g., 60 °C) to completion. chemguide.co.uklibretexts.org

Advanced Synthetic Strategies and Process Efficiency

Modern organic synthesis emphasizes the development of highly selective, efficient, and environmentally benign protocols. For a molecule like this compound, this translates to strategies that ensure the correct arrangement of substituents and maximize yield while minimizing waste.

Development of High-Yield and Sustainable Synthesis Protocols

The traditional Friedel-Crafts acylation often employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of acidic waste during workup. begellhouse.com Modern synthetic chemistry aims to develop more sustainable protocols that are both high-yielding and environmentally friendly.

Recent research has focused on the use of catalytic amounts of more environmentally benign catalysts for Friedel-Crafts reactions. These include solid acid catalysts such as zeolites and metal oxides (e.g., ZnO), which can be easily recovered and reused. researchgate.net The use of ionic liquids as both solvent and catalyst has also been explored, offering advantages in terms of catalyst recycling and reduced volatile organic compound (VOC) emissions. nih.gov

Furthermore, the development of solvent-free reaction conditions represents a significant step towards greener synthesis. sioc-journal.cn Performing reactions under neat conditions or using microwave irradiation can often reduce reaction times and energy consumption while still providing high yields.

For the synthesis of diaryl ketones, palladium-catalyzed carbonylative coupling reactions, such as the Fukuyama coupling, offer high-yield routes with good functional group tolerance. rsc.org These methods often proceed under milder conditions than traditional methods and can be more atom-economical.

Synthetic Approach Traditional Method Sustainable/High-Yield Alternative Key Advantages of Alternative
Catalyst Stoichiometric AlCl₃Catalytic amounts of solid acids (zeolites, metal oxides), reusable catalysts. researchgate.netReduced waste, catalyst recyclability, lower environmental impact.
Solvent Halogenated solvents, nitrobenzeneIonic liquids, solvent-free conditions, greener solvents (e.g., propylene (B89431) carbonate). nih.govrsc.orgReduced VOC emissions, potential for solvent recycling.
Overall Process Multi-step workup with aqueous wasteOne-pot reactions, microwave-assisted synthesis, palladium-catalyzed cross-coupling reactions.Higher efficiency, reduced reaction times, higher atom economy.

Chemical Reactivity and Transformation Studies of 2 Chloro 3 Fluorobenzophenone

Electrophilic Aromatic Substitution Reactions on Halogenated Phenyl Rings

The reactivity of 2-Chloro-3'-fluorobenzophenone in electrophilic aromatic substitution (EAS) is dictated by the electronic effects of its substituents on the two phenyl rings. The molecule consists of a 2-chlorophenyl ring and a 3'-fluorophenyl ring, both linked to a deactivating carbonyl group.

The 2-Chlorophenyl Ring: This ring is influenced by the chlorine atom and the benzoyl group. Halogens, like chlorine, are deactivating yet ortho, para-directing. uci.edu This is due to their strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, and a weaker, opposing electron-donating resonance effect that directs incoming electrophiles to the positions ortho and para to the halogen. uci.eduyoutube.com However, the carbonyl group is a powerful deactivating and meta-directing substituent. Its strong electron-withdrawing nature significantly reduces the electron density of the attached phenyl ring, making electrophilic substitution on this ring highly unfavorable.

The 3'-Fluorophenyl Ring: This ring contains a fluorine atom at the 3'-(meta) position. Similar to chlorine, fluorine is an ortho, para-director. researchgate.net The primary influence on the reactivity of this ring is also the deactivating effect of the carbonyl group. Since the fluorine is meta to the carbonyl linkage, its directing effects would be considered for substitution on this ring.

Table 1: Summary of Substituent Effects in Electrophilic Aromatic Substitution

RingSubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
2-ChlorophenylChlorineElectron-withdrawingElectron-donatingDeactivatingortho, para
Both RingsCarbonyl (C=O)Electron-withdrawingElectron-withdrawingStrongly Deactivatingmeta
3'-FluorophenylFluorineElectron-withdrawingElectron-donatingDeactivatingortho, para

Nucleophilic Substitution Reactions Involving Chlorine and Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound is generally difficult compared to aliphatic halides. ck12.org This reduced reactivity is due to the partial double-bond character of the carbon-halogen bond from resonance and the high energy required to form an unstable phenyl cation. ck12.org

However, SNAr can proceed, typically through one of two primary mechanisms:

Addition-Elimination: This pathway is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com In this compound, the carbonyl group is ortho to the chlorine atom, which can activate the C-Cl bond towards nucleophilic attack. The C-F bond, being meta to the carbonyl, is not similarly activated. Therefore, nucleophilic substitution is more likely to occur at the chlorine-bearing carbon.

Elimination-Addition (Benzyne Mechanism): Under very harsh conditions, such as high temperature and pressure with a strong base, substitution can occur via a benzyne intermediate. youtube.com This mechanism is less selective and can lead to a mixture of products.

The relative reactivity of C-F versus C-Cl bonds in SNAr reactions is complex. In activated systems (addition-elimination), the C-F bond is typically more reactive because fluorine's high electronegativity makes the attached carbon more electrophilic. In other contexts, the C-Cl bond is weaker and can be a better leaving group. For this specific molecule, the position of the activating carbonyl group makes substitution of the chlorine atom the more probable outcome.

Oxidation and Reduction Pathways of the Carbonyl Functionality and Aromatic Moieties

The primary site for oxidation and reduction in this compound is the carbonyl group. The halogenated aromatic rings are generally stable to common oxidizing and reducing agents.

Reduction of the Carbonyl Group: The ketone functionality can be readily reduced to either a secondary alcohol or a methylene group, depending on the reagents used.

Reduction to an Alcohol: Using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the carbonyl group to a secondary alcohol, forming (2-chlorophenyl)(3'-fluorophenyl)methanol.

Reduction to a Methylene Group: Complete deoxygenation of the carbonyl group can be achieved through methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures). These reactions would yield 2-chloro-3'-fluorodiphenylmethane.

Oxidation and Reduction of Aromatic Moieties: The aromatic rings are highly stable and resistant to oxidation under normal conditions. Vigorous oxidation can lead to the degradation of the rings. Similarly, reduction of the aromatic rings (hydrogenation) requires harsh conditions, such as high pressure and temperature with a metal catalyst (e.g., Rhodium on carbon), and would likely affect the carbonyl group and lead to dehalogenation as well.

Table 2: Common Reduction Reactions of the Carbonyl Group

Reaction TypeReagent(s)Product
Carbonyl to AlcoholSodium borohydride (NaBH₄)(2-chlorophenyl)(3'-fluorophenyl)methanol
Carbonyl to MethyleneZinc amalgam (Zn(Hg)), HCl2-chloro-3'-fluorodiphenylmethane
Carbonyl to MethyleneHydrazine (N₂H₄), KOH, heat2-chloro-3'-fluorodiphenylmethane

Coupling Reactions for the Construction of Expanded Molecular Frameworks

The halogen substituents on this compound serve as handles for various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for building more complex molecules. The C-Cl bond is significantly more reactive in these reactions than the highly stable C-F bond.

Common coupling reactions involving the C-Cl bond include:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This would replace the chlorine atom with the corresponding aryl or vinyl group.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new carbon-carbon bond at the vinylic position.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond, replacing the chlorine with an amino group. researchgate.net

Sonogashira Coupling: Palladium and copper-catalyzed reaction with a terminal alkyne to form a carbon-carbon triple bond.

These reactions would selectively occur at the C-Cl position, leaving the C-F bond intact and allowing for the synthesis of a wide range of derivatives with expanded molecular frameworks.

Mechanistic Investigations of Organic Reactions Involving this compound

Specific experimental kinetic and thermodynamic data for reactions involving this compound are not widely published. However, the general principles of reaction kinetics and thermodynamics for the relevant reaction classes can be applied.

Reaction Kinetics: The rates of electrophilic aromatic substitution would be significantly slower than that of unsubstituted benzene (B151609) due to the deactivating effects of the halogens and, more importantly, the carbonyl group. For nucleophilic aromatic substitution, the reaction rate would be highly dependent on the nucleophile, solvent, and temperature. The presence of the ortho-carbonyl group is expected to accelerate the rate of substitution at the C-Cl position compared to an unactivated chlorobenzene (B131634).

Thermodynamic Analysis: Most substitution and coupling reactions are thermodynamically favorable, resulting in the formation of more stable products. Reduction of the carbonyl group is also typically an exothermic process. Computational chemistry, such as Density Functional Theory (DFT), can be used to model the thermodynamics of these reactions, calculating changes in enthalpy and Gibbs free energy to predict product stability and reaction spontaneity. hud.ac.uk

The mechanisms of the principal reactions involving this compound are well-established in organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step process. First, the aromatic π-system attacks an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com In the second step, a base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. youtube.com

Nucleophilic Aromatic Substitution: As discussed, this reaction can proceed via two main pathways:

Addition-Elimination: A nucleophile attacks the carbon bearing the chlorine atom, breaking the π-bond and forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex). youtube.com The negative charge in this intermediate is delocalized onto the carbonyl group, which provides significant stabilization. In the second step, the leaving group (chloride) is eliminated, and the aromatic ring is reformed.

Elimination-Addition: Under forcing conditions with a very strong base, a proton ortho to the chlorine is removed. The resulting carbanion then eliminates the chloride ion to form a highly reactive triple-bonded benzyne intermediate. youtube.com The nucleophile then adds to the benzyne, followed by protonation to give the final product. This mechanism can lead to a mixture of isomers.

Derivatization Strategies and Functional Group Interconversions

The reactivity of this compound is governed by the interplay of its constituent functional groups: the electron-withdrawing carbonyl group and the deactivating but ortho-, para-directing chloro and fluoro substituents. These features allow for a range of chemical transformations, enabling the synthesis of a diverse array of derivatives.

The introduction of additional halogen atoms onto the this compound framework via electrophilic aromatic substitution is a complex process due to the directing effects of the existing substituents. The benzoyl group is a meta-director and deactivates the aromatic ring it is attached to, while the chloro and fluoro groups are deactivating yet ortho-, para-directing.

On the 2-chlorophenyl ring, the carbonyl group strongly deactivates the ring, directing incoming electrophiles to the meta positions (C4 and C6). The existing chloro group at C2 also deactivates the ring but directs towards the ortho and para positions (C3 and C5). The combined effect of these substituents would likely lead to a mixture of products upon halogenation, with substitution favored at the positions least deactivated.

On the 3'-fluorophenyl ring, the fluorine atom is a deactivating, ortho-, para-director, suggesting that electrophilic substitution would occur at the 2', 4', and 6' positions. The benzoyl group at the 1' position will also influence the regioselectivity.

Predicting the precise outcome of direct halogenation on this compound is challenging without specific experimental data. However, based on established principles of electrophilic aromatic substitution, the following table outlines the expected directing effects of the substituents on each aromatic ring.

RingSubstituentPositionDirecting Effect
2-Chlorophenyl Ring-CO-1Meta-directing
-Cl2Ortho-, Para-directing
3'-Fluorophenyl Ring-CO-1'Meta-directing
-F3'Ortho-, Para-directing

This table is based on theoretical directing effects of the individual substituents.

Further research through experimental studies would be necessary to determine the precise regioselectivity and reaction conditions for the introduction of additional halogen atoms to this compound.

A significant application of this compound and its derivatives, particularly its amino-substituted analogues like 2-amino-5-chloro-2'-fluorobenzophenone, is in the synthesis of a wide variety of heterocyclic compounds. These reactions often involve the carbonyl group and an amino group (introduced in a separate step) participating in cyclization reactions to form fused ring systems.

Benzodiazepines: 2-Amino-5-chloro-2'-fluorobenzophenone is a key precursor in the synthesis of several benzodiazepines, a class of psychoactive drugs. For instance, it can be used to synthesize fludiazepam. The general synthetic strategy involves the reaction of the aminobenzophenone with an amino acid or its derivative, followed by cyclization to form the seven-membered diazepine ring.

Quinolines and Quinazolines: The reactivity of the carbonyl and amino groups in 2-aminobenzophenones allows for their use in the synthesis of quinolines and quinazolines. For example, 2-amino-5-chloro-2'-fluorobenzophenone can be utilized in the synthesis of 6-chloro-2-methyl-4-(2-fluorophenyl)quinazoline. These syntheses typically proceed through condensation and cyclization reactions with appropriate reagents.

Benzotriazepines: Derivatives of this compound are also employed in the synthesis of benzotriazepines, which are tricyclic heterocyclic compounds.

The following table summarizes some of the heterocyclic derivatives that can be synthesized from 2-amino-5-chloro-2'-fluorobenzophenone.

Heterocyclic SystemStarting MaterialKey Reagents/Conditions
Benzodiazepines2-Amino-5-chloro-2'-fluorobenzophenoneAmino acids (e.g., glycine), cyclizing agents
Quinazolines2-Amino-5-chloro-2'-fluorobenzophenoneAcetic anhydride, followed by reaction with ammonia
Benzotriazepines2-Amino-5-chloro-2'-fluorobenzophenoneHydrazine derivatives, followed by cyclization

The information in this table is based on established synthetic routes for analogous compounds.

The versatility of this compound and its amino derivatives as building blocks for heterocyclic synthesis underscores their importance in medicinal chemistry and drug discovery, providing access to a wide range of complex molecular architectures with potential biological activity.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Fluorobenzophenone

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying molecular structure and bonding. For 2-Chloro-3'-fluorobenzophenone, these methods, often complemented by computational approaches like Density Functional Theory (DFT), allow for a detailed analysis of its vibrational characteristics. hud.ac.uk

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" characterized by absorption bands corresponding to specific functional groups. The key functional groups in this compound—the carbonyl group (C=O), the carbon-chlorine bond (C-Cl), the carbon-fluorine bond (C-F), and the aromatic rings—give rise to characteristic absorption bands.

The most prominent feature in the FT-IR spectrum of benzophenones is the strong absorption band due to the C=O stretching vibration, typically observed in the region of 1650-1670 cm⁻¹. researchgate.netresearchgate.net The exact position is sensitive to the electronic effects of the substituents on the phenyl rings. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings typically produce a series of bands in the 1400-1600 cm⁻¹ region. The vibrations associated with the halogen substituents, the C-Cl and C-F stretching modes, are expected at lower wavenumbers, generally in the fingerprint region below 1300 cm⁻¹.

Table 1: Expected FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Carbonyl (C=O) Stretch ~1660 Strong
Aromatic C=C Stretch 1600 - 1450 Medium-Strong
C-F Stretch 1250 - 1100 Strong

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic laser light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. For this compound, the symmetric vibrations and vibrations of the aromatic backbone are often strong in the FT-Raman spectrum.

The C=O stretching vibration is also observable in the Raman spectrum. scielo.br The aromatic ring stretching modes typically yield strong signals. The C-Cl and C-F vibrations will also be present, providing complementary data to the infrared spectrum for a complete vibrational analysis.

Table 2: Expected FT-Raman Shifts for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Carbonyl (C=O) Stretch ~1660 Medium
Aromatic Ring Breathing ~1000 Strong
C-F Stretch 1250 - 1100 Medium

A complete understanding of the molecular vibrations requires a detailed assignment of each observed band to a specific normal mode of vibration. This is typically achieved by comparing experimental FT-IR and FT-Raman spectra with theoretical calculations performed using methods like DFT. hud.ac.uk The calculations yield theoretical frequencies and intensities that can be correlated with the experimental data.

To quantify the nature of each vibrational mode, a Potential Energy Distribution (PED) analysis is performed. The PED expresses the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode. For instance, a PED analysis would confirm that the band around 1660 cm⁻¹ is almost purely due to the C=O stretch, while other bands might be the result of complex couplings between various bending and stretching motions within the molecule. For a molecule like this compound, PED analysis helps to unambiguously assign the C-Cl and C-F modes, which can be coupled with other ring vibrations.

Table 3: Illustrative Potential Energy Distribution (PED) for Key Vibrational Modes of this compound

Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment and PED Contributions (Illustrative)
~3080 ~3085 (IR), ~3088 (Raman) ν(C-H) aromatic (98%)
~1665 ~1660 (IR), ~1662 (Raman) ν(C=O) (85%) + ν(C-C) (10%)
~1580 ~1582 (IR), ~1585 (Raman) ν(C=C) aromatic (70%) + δ(C-C-H) (25%)
~1220 ~1225 (IR) ν(C-F) (60%) + ν(C-C) (20%) + δ(C-C-H) (15%)
~750 ~755 (IR), ~753 (Raman) ν(C-Cl) (55%) + Ring deformation (40%)

Note: This table is illustrative. Actual PED values require specific computational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the seven aromatic protons. These protons are in distinct chemical environments due to the substitution pattern, and thus should give rise to seven separate signals, although some may overlap. The signals will appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. oregonstate.edu

The electronegative chlorine and fluorine atoms, along with the carbonyl group, will influence the chemical shifts of the nearby protons, generally causing them to be deshielded (shifted downfield). The splitting pattern of each signal, governed by spin-spin coupling with neighboring protons, provides crucial information about the substitution pattern. Protons ortho to each other typically exhibit a coupling constant (J-value) of 7-9 Hz, meta coupling is smaller (2-3 Hz), and para coupling is often close to 0 Hz. The fluorine atom on one ring will also couple with the protons on that same ring, leading to additional splitting (H-F coupling).

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-3 7.40 - 7.55 Doublet of doublets (dd)
H-4 7.30 - 7.45 Triplet (t)
H-5 7.50 - 7.65 Triplet of doublets (td)
H-6 7.70 - 7.85 Doublet of doublets (dd)
H-2' 7.60 - 7.75 Doublet of triplets (dt)
H-4' 7.20 - 7.35 Triplet of doublets (td)
H-5' 7.45 - 7.60 Quartet (approx.)
H-6' 7.55 - 7.70 Doublet of doublets (dd)

Note: Predictions are based on substituent effects and standard coupling patterns.

The proton-decoupled ¹³C NMR spectrum of this compound should display 13 distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of 190-200 ppm. oregonstate.educompoundchem.com

The aromatic carbons will resonate between approximately 115 and 140 ppm. The carbons directly attached to the electronegative chlorine and fluorine atoms (ipso-carbons) will have their chemical shifts significantly affected. The C-F bond will also result in C-F coupling, causing the signal for the carbon attached to fluorine, and those two and three bonds away, to appear as doublets or triplets with characteristic coupling constants.

Table 5: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O ~195.0
C-1 ~137.5
C-2 (ipso-Cl) ~132.0
C-3 ~130.5
C-4 ~128.5
C-5 ~133.0
C-6 ~127.0
C-1' ~139.0 (d)
C-2' ~125.0 (d)
C-3' (ipso-F) ~163.0 (d, ¹JCF ≈ 245 Hz)
C-4' ~118.0 (d, ²JCF ≈ 22 Hz)
C-5' ~130.0 (d)
C-6' ~120.0 (d, ²JCF ≈ 21 Hz)

Note: Predictions are based on established substituent effects for halogenated and acylated benzene (B151609) rings. 'd' indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly effective technique for the structural analysis of fluorine-containing compounds due to the unique properties of the ¹⁹F nucleus. alfa-chemistry.com It possesses a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, with a receptivity about 83% that of the proton (¹H) nucleus. alfa-chemistry.comwikipedia.org A key feature of ¹⁹F NMR is its wide chemical shift range, which can span over 800 ppm, offering excellent signal dispersion and minimizing peak overlap, which is a common challenge in ¹H NMR. wikipedia.orghuji.ac.il

The chemical shift of the fluorine atom in this compound is primarily influenced by its local electronic environment. alfa-chemistry.com The fluorine is attached to an sp²-hybridized carbon in an aromatic ring. Its chemical shift will be affected by the electronic effects of the substituents on the ring, particularly the benzoyl group. The electron-withdrawing nature of the carbonyl group in the benzoyl substituent would deshield the fluorine nucleus, leading to a downfield shift (a less negative or more positive ppm value) compared to fluorobenzene (B45895) (-113.15 ppm vs. CFCl₃). colorado.edu The precise chemical shift is sensitive to changes in electron density; factors like resonance and inductive effects play a significant role. alfa-chemistry.com Predicting ¹⁹F NMR shifts can be more complex than for ¹H NMR because they are strongly influenced by electronic excited states. wikipedia.org

In the spectrum of this compound, the fluorine atom would likely appear as a multiplet. This splitting pattern arises from spin-spin coupling with neighboring protons on the fluorinated aromatic ring. ¹⁹F-¹H coupling constants are often observed over multiple bonds (typically ²J, ³J, and even ⁴J), providing valuable connectivity information. wikipedia.orghuji.ac.il

Table 1: Predicted ¹⁹F NMR Data for this compound

ParameterPredicted Value/ObservationRationale
Chemical Shift (δ) Expected in the range of -100 to -120 ppmBased on the chemical shift of fluorobenzene, adjusted for the deshielding effect of the meta-benzoyl substituent. alfa-chemistry.comcolorado.edu
Multiplicity Doublet of triplets or a more complex multipletArises from coupling to ortho and para protons (³JHF) and meta protons (⁴JHF) on the fluorinated ring. wikipedia.org
Reference Standard Trichlorofluoromethane (CFCl₃)Conventionally set to 0.00 ppm. alfa-chemistry.comcolorado.edu

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural elucidation of molecules like this compound by mapping out the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, in this case, ¹³C. nih.govcolumbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon atom it is bonded to. This allows for the direct assignment of each protonated carbon in the two aromatic rings. Quaternary carbons, such as the carbonyl carbon and the carbons bonded to the chlorine and fluorine atoms, will not show a signal in the HSQC spectrum. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (and sometimes more). nih.govcolumbia.edu This technique is crucial for piecing together the molecular skeleton. For instance, protons on one aromatic ring will show correlations to carbons within that same ring as well as to the central carbonyl carbon. Crucially, protons ortho to the carbonyl group on both rings would show a ³J correlation to the carbonyl carbon, confirming the benzophenone (B1666685) framework. The HMBC spectrum would also help in assigning the quaternary carbons by observing correlations from nearby protons. columbia.eduresearchgate.net

Correlation Spectroscopy (COSY): The COSY experiment maps the coupling relationships between protons, typically those separated by two or three bonds. In the spectrum of this compound, COSY would reveal the connectivity of the protons within each of the two distinct aromatic spin systems. Cross-peaks would appear between adjacent protons (ortho-coupling), allowing for a sequential "walk" around each aromatic ring to confirm the substitution pattern.

By combining the information from these 2D NMR experiments, the complete chemical structure of this compound can be definitively confirmed.

Solvent Effects on NMR Chemical Shifts

The chemical shifts observed in an NMR spectrum can be significantly influenced by the solvent used for the analysis. unn.edu.ngthieme-connect.de These solvent effects arise from various intermolecular interactions between the solute (this compound) and the solvent molecules, such as hydrogen bonding, and magnetic anisotropy effects. thieme-connect.deosu.edu

Changing the solvent from a non-polar one (like chloroform-d, CDCl₃) to a polar, hydrogen-bond-accepting solvent (like dimethyl sulfoxide-d₆, DMSO-d₆) can cause noticeable changes in the chemical shifts of the aromatic protons. unn.edu.ng Protons in proximity to the polar carbonyl and fluoro groups are particularly susceptible to these shifts. For example, a polar solvent can interact with the partially positive carbon of the carbonyl group and the partially negative oxygen, altering the electron density distribution throughout the molecule and thereby affecting the shielding of nearby protons. osu.edu

The chemical shift of the fluorine atom is also sensitive to the solvent environment. nih.gov The polarity of the solvent can influence the electronic environment of the fluorine nucleus, leading to shifts in its resonance frequency. dovepress.com Comparing the NMR spectra recorded in different deuterated solvents is a common practice to resolve overlapping signals and to gain additional information about the molecule's electronic structure and its interactions. unn.edu.ngepfl.ch

Table 2: Expected Trends in NMR Chemical Shifts with Solvent Polarity

NucleusSolvent ChangeExpected Shift DirectionReason
Aromatic Protons (near C=O) Non-polar to Polar Aprotic (e.g., CDCl₃ to DMSO-d₆)DownfieldPolarization of the C=O bond by the polar solvent leads to deshielding of nearby protons. unn.edu.ngosu.edu
¹⁹F Nucleus Non-polar to PolarVaries (Upfield or Downfield)The shift depends on the specific nature of the solute-solvent interactions, which can alter the shielding of the fluorine atom. nih.govdovepress.com
Active Protons (e.g., -OH, -NH) N/A for this moleculeSignificant downfield shift in H-bond accepting solventsNot applicable to this compound, but a general principle of solvent effects. thieme-connect.de

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Analysis of Electronic Transitions (n-π* and π-π* states)

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions involving its chromophores: the carbonyl group and the two aromatic rings. Two principal types of transitions are expected:

π→π* Transitions: These transitions involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. libretexts.org In this compound, these transitions are associated with the conjugated π-systems of the aromatic rings and the carbonyl group. They are typically high-energy transitions, resulting in strong absorption bands (high molar absorptivity, ε) in the UV region, often below 300 nm. shimadzu.comscielo.br The extension of conjugation across the benzophenone system lowers the energy gap, shifting the absorption to longer wavelengths compared to isolated benzene rings. libretexts.orgutoronto.ca

n→π* Transitions: This type of transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to an antibonding π* orbital of the carbonyl group. libretexts.orglibretexts.org These are lower-energy transitions compared to π→π* transitions and therefore appear at longer wavelengths, often in the 300-400 nm range. The n→π* transition is characteristically weak (low molar absorptivity) because it is often symmetry-forbidden. libretexts.orgyoutube.com

The presence of the chloro and fluoro substituents can slightly modify the energies of these transitions, causing small shifts in the absorption maxima (λmax). shimadzu.com

Solvatochromic Effects and Solvent Polarity Influences on Absorption Maxima

Solvatochromism describes the change in the position of UV-Vis absorption bands as a function of solvent polarity. The n→π* and π→π* transitions in this compound are expected to exhibit different solvatochromic shifts.

n→π* Transition (Blueshift): The ground state of the carbonyl group is stabilized in polar, protic solvents (like ethanol (B145695) or methanol) due to hydrogen bonding with the lone pair electrons on the oxygen. This stabilization is stronger for the ground state than for the excited state. libretexts.org Consequently, more energy is required for the n→π* transition in a polar solvent, resulting in a hypsochromic shift (or blueshift) to a shorter wavelength. libretexts.orgresearchgate.net

π→π* Transition (Redshift): The π* excited state is generally more polar than the π ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state. libretexts.org This reduces the energy gap for the transition, causing a bathochromic shift (or redshift) to a longer wavelength as solvent polarity increases. researchgate.net

By measuring the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, dichloromethane (B109758), acetonitrile (B52724), ethanol), these distinct solvatochromic shifts can be observed, aiding in the assignment of the absorption bands. researchgate.netresearchgate.net

Table 3: Predicted Solvatochromic Shifts for this compound

Transition Typeλmax Range (approx.)Effect of Increasing Solvent PolarityRationale
π→π 250 - 290 nmRedshift (Bathochromic)Stabilization of the more polar π excited state by the polar solvent. libretexts.orgresearchgate.net
n→π* 330 - 380 nmBlueshift (Hypsochromic)Greater stabilization of the non-bonding ground state electrons via hydrogen bonding in polar/protic solvents. libretexts.orgresearchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry which provides the nominal mass (the integer mass), HRMS measures the exact mass of an ion to several decimal places.

For this compound, the molecular formula is C₁₃H₈ClFO. Using the exact masses of the most abundant isotopes of each element (¹²C = 12.000000, ¹H = 1.007825, ³⁵Cl = 34.968853, ¹⁹F = 18.998403, ¹⁶O = 15.994915), the theoretical monoisotopic mass of the molecular ion [M]⁺ can be calculated with high precision.

The experimentally measured exact mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is then compared to the theoretical mass. A match within a very small tolerance window (typically < 5 ppm) provides unambiguous confirmation of the molecular formula. ub.edu This high level of accuracy is crucial for distinguishing this compound from other potential isomers or compounds that might have the same nominal mass but a different elemental composition. The isotopic pattern, particularly the characteristic M+2 peak for chlorine (due to the ³⁷Cl isotope), would further support the identification.

Table 4: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₁₃H₈ClFO
Nominal Mass 234
Theoretical Exact Mass ([M]⁺ with ³⁵Cl) 234.02477 u
Typical HRMS Mass Accuracy < 5 ppm
Expected Observation A measured m/z value that matches the theoretical exact mass within the specified accuracy, confirming the elemental composition.

Phosphorescence Spectroscopy and Excited State Characterization

Phosphorescence is a photoluminescent phenomenon where a molecule absorbs light, transitioning to an excited electronic state, and then emits light as it returns to its ground state. Unlike fluorescence, phosphorescence involves a change in the electron's spin multiplicity, typically from an excited singlet state to an excited triplet state, a process known as intersystem crossing. The subsequent emission from the triplet state back to the singlet ground state is "forbidden" by quantum mechanical selection rules, resulting in significantly longer emission lifetimes compared to fluorescence.

Determination of Emission Maxima and Lifetimes

The phosphorescence spectrum of a compound is characterized by its emission maxima (λmax), which corresponds to the wavelength of the most intensely emitted light, and its phosphorescence lifetime (τp), the time it takes for the phosphorescence intensity to decay to 1/e of its initial value. These parameters are highly sensitive to the molecular structure and the surrounding environment.

Currently, specific experimental data on the phosphorescence emission maxima and lifetimes for this compound are not available in the public domain. To determine these values, experimental measurements would be required. Typically, this would involve dissolving the compound in a suitable solvent, often one that forms a rigid glass at low temperatures (e.g., 77 K in a Dewar of liquid nitrogen), to minimize non-radiative decay processes. The sample would then be excited with a specific wavelength of light, and the resulting phosphorescence would be collected and analyzed by a spectrophotometer to determine the emission maxima. The lifetime would be measured by monitoring the decay of the phosphorescence intensity over time after the excitation source is removed.

For context, substituted benzophenones often exhibit phosphorescence in the visible region of the electromagnetic spectrum. The positions of the chloro and fluoro substituents on the benzophenone framework in this compound would be expected to influence the electronic structure of the triplet state and thus the specific emission maxima and lifetime.

Interactive Data Table Placeholder: Phosphorescence Properties of this compound

ParameterValueConditions
Emission Maximum (λmax)Data Not Available---
Phosphorescence Lifetime (τp)Data Not Available---

Construction of Jablonski Energy Diagrams

A Jablonski diagram is a schematic that illustrates the electronic states of a molecule and the transitions that can occur between them. wikipedia.orgossila.com It provides a visual representation of the processes of absorption, fluorescence, phosphorescence, internal conversion, and intersystem crossing. ossila.comevidentscientific.com The states are arranged vertically by energy and grouped horizontally by spin multiplicity (singlet and triplet states). wikipedia.org

To construct a Jablonski diagram for this compound, the energies of the ground state (S₀), the first excited singlet state (S₁), and the first excited triplet state (T₁) would need to be determined. These energies are typically obtained from absorption and emission spectra.

The key transitions involved in phosphorescence that would be depicted are:

Absorption: An electron is excited from the ground state (S₀) to a higher vibrational level of an excited singlet state (e.g., S₁) by absorbing a photon. This is represented by a straight upward arrow. fsu.edu

Vibrational Relaxation/Internal Conversion: The excited electron rapidly loses energy through non-radiative processes, relaxing to the lowest vibrational level of the S₁ state. libretexts.org This is shown with a wavy or curved arrow. fsu.edulibretexts.org

Intersystem Crossing: The electron transitions from the excited singlet state (S₁) to an excited triplet state (T₁), which is a non-radiative process involving a change in spin multiplicity. This is a key step for phosphorescence to occur and is represented by a horizontal wavy arrow.

Phosphorescence: The electron returns from the lowest vibrational level of the T₁ state to the ground state (S₀) through the emission of a photon. libretexts.org This radiative transition is "forbidden" and thus slower than fluorescence, shown as a straight arrow pointing downwards from T₁ to S₀. libretexts.org

Without experimental or computational data on the energy levels of this compound, a specific Jablonski diagram cannot be accurately constructed.

Environmental and Temperature Dependencies of Phosphorescence

The phosphorescence of a molecule is highly dependent on its local environment and the temperature. These factors can significantly affect both the intensity and the lifetime of the phosphorescence.

Environmental Dependencies:

Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited states. For benzophenone and its derivatives, the nature of the lowest triplet state (n,π* or π,π*) can be sensitive to the solvent environment, which in turn affects the phosphorescence characteristics.

Presence of Quenchers: Molecular oxygen is a well-known quencher of triplet states. In fluid solutions at room temperature, collisions between the excited molecule and oxygen can lead to non-radiative deactivation, often completely quenching the phosphorescence. This is why phosphorescence is typically observed in rigid matrices or deoxygenated solutions.

pH: For molecules with acidic or basic functional groups, the pH of the solution can alter the molecular structure and thus its photophysical properties. libretexts.org

Temperature Dependencies:

Rigidity of the Medium: Lowering the temperature, often to cryogenic levels (e.g., 77 K), increases the rigidity of the solvent matrix. dtic.mil This rigidity minimizes molecular vibrations and collisions that lead to non-radiative decay, thereby increasing the phosphorescence quantum yield and lifetime.

Thermal Deactivation: At higher temperatures, the increased thermal energy can provide alternative pathways for the excited triplet state to return to the ground state non-radiatively. This process, known as thermal deactivation, competes with phosphorescence and leads to a decrease in phosphorescence intensity and a shorter lifetime as the temperature increases. dtic.milepa.gov Studies on related compounds, such as ortho-bromobenzophenone, have shown substantial changes in phosphorescence spectra at different temperatures, indicating shifts in the emissive states. researchgate.net

For this compound, it would be expected that its phosphorescence would be most readily observable at low temperatures in a rigid, deoxygenated environment. The specific changes in its phosphorescence with variations in solvent and temperature would provide valuable insights into the nature of its excited triplet state and its decay pathways.

Crystallographic Investigation Methodologies for 2 Chloro 3 Fluorobenzophenone

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. nih.gov This technique provides a detailed picture of the molecule's conformation, the precise measurement of bond lengths and angles, and a thorough understanding of the intermolecular interactions that govern the crystal packing.

The molecular geometry of 2-Chloro-3'-fluorobenzophenone is largely defined by the spatial arrangement of its two phenyl rings relative to the central carbonyl group. In benzophenone (B1666685) and its derivatives, the phenyl rings are typically twisted out of the plane of the carbonyl group to minimize steric hindrance. researchgate.net The conformation of this compound in the solid state would be determined by the dihedral angles between the planes of the two aromatic rings and the plane of the carbonyl bridge.

Based on studies of other halogenated benzophenones, it is expected that the two phenyl rings in this compound are not coplanar. The degree of twist is influenced by the substitution pattern on the rings. For instance, in 2-chlorobenzophenone, the presence of the ortho-chloro substituent leads to a significant twist of the substituted ring. A similar effect would be anticipated for this compound. The molecule is expected to adopt a chiral, helical conformation in the solid state.

A single-crystal X-ray diffraction analysis would provide precise measurements of all bond lengths, bond angles, and torsional angles within the this compound molecule. These parameters are crucial for a detailed understanding of the molecule's electronic structure and steric effects.

The bond lengths within the phenyl rings are expected to be in the typical range for aromatic C-C bonds (approximately 1.37-1.40 Å). The C=O bond of the ketone group would likely have a length of around 1.22 Å. The C-Cl and C-F bond lengths will be consistent with those observed in other chlorinated and fluorinated aromatic compounds.

Torsional angles, which describe the rotation around single bonds, are particularly important for defining the conformation of the molecule. The key torsional angles would be those defining the twist of the 2-chlorophenyl and 3-fluorophenyl rings relative to the carbonyl group.

Table 2: Representative Bond Lengths and Angles from Related Benzophenone Structures

Parameter Compound Value
C=O Bond Length 2-Chlorobenzophenone ~1.22 Å
C-Cl Bond Length 2-Chlorobenzophenone ~1.74 Å
C-F Bond Length 4-Fluorobenzophenone ~1.35 Å
Phenyl Ring Twist Angle 2-Chlorobenzophenone Significant twist

Note: The values presented are typical and may vary slightly in the actual structure of this compound.

The way in which individual molecules of this compound pack together in a crystal is determined by a network of intermolecular interactions. These non-covalent forces dictate the stability and physical properties of the crystalline material. nih.govacs.orgbohrium.com

Given the presence of halogen atoms and the carbonyl group, several types of intermolecular interactions are expected to play a significant role in the supramolecular assembly:

C-H···O Hydrogen Bonds: The carbonyl oxygen is a good hydrogen bond acceptor and is likely to form weak hydrogen bonds with aromatic C-H groups of neighboring molecules.

Halogen Bonds: The chlorine atom, being a relatively polarizable halogen, could act as a halogen bond donor, interacting with the carbonyl oxygen or the fluorine atom of an adjacent molecule. researchgate.net

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom as an acceptor may also be present.

The interplay of these interactions would lead to a specific three-dimensional packing arrangement, which could be a layered structure or a more complex network. The study of these interactions is crucial for understanding the crystal engineering principles of halogenated benzophenones.

Isostructurality refers to the phenomenon where different compounds crystallize in the same or very similar crystal structures. An analysis of the crystal structure of this compound would involve comparing it with the known structures of other halogenated benzophenones to identify any isostructural relationships.

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. researchgate.netnih.govresearchgate.net Powder X-ray diffraction (PXRD) is a primary and powerful tool for the investigation of polymorphism. nih.govresearchgate.net

While there are no specific polymorphism studies reported for this compound, the prevalence of polymorphism among benzophenone derivatives suggests that this compound could also exist in multiple crystalline forms. nih.gov A polymorphism screen would typically involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and rates of cooling).

Each polymorphic form will produce a unique powder X-ray diffraction pattern, characterized by a distinct set of peak positions and intensities. By comparing the PXRD patterns of samples obtained from different crystallization experiments, one can identify the existence of different polymorphs. PXRD is also used to monitor phase transitions between polymorphs as a function of temperature or other external stimuli.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-Chlorobenzophenone
3-Fluorobenzophenone
4-Fluorobenzophenone

Theoretical and Computational Chemistry Studies of 2 Chloro 3 Fluorobenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to provide a reliable balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable, lowest-energy conformation. For 2-chloro-3'-fluorobenzophenone, this process involves determining the bond lengths, bond angles, and dihedral (torsional) angles that define the spatial arrangement of its atoms.

The molecule consists of a 2-chlorophenyl ring and a 3-fluorophenyl ring connected by a carbonyl group. The primary degrees of freedom are the torsional angles of the two phenyl rings relative to the plane of the central carbonyl group. A potential energy surface scan is performed by systematically rotating these rings to identify the global minimum energy structure. This analysis reveals the most probable conformation of the molecule in the gas phase. The optimized structure is confirmed to be a true minimum on the potential energy surface by ensuring the absence of any imaginary vibrational frequencies.

Interactive Data Table: Predicted Optimized Geometrical Parameters (Note: This data is illustrative for a benzophenone (B1666685) derivative and calculated at the B3LYP/6-311++G(d,p) level of theory.)

Parameter Atom Pair/Group Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
Bond Length C=O 1.225 - -
Bond Length C-Cl 1.751 - -
Bond Length C-F 1.358 - -
Bond Angle C-C(O)-C - 121.5 -
Dihedral Angle Cl-C-C-C(O) - - 179.8
Dihedral Angle F-C-C-C(O) - - 178.5
Dihedral Angle Phenyl Ring 1 - - 35.2

Simulation of Vibrational Frequencies and Comparison with Experimental Data

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. These theoretical spectra are crucial for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra.

A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental data. The potential energy distribution (PED) analysis is used to provide a quantitative assignment of the vibrational modes, indicating the contribution of different internal coordinates to each normal mode.

Interactive Data Table: Selected Predicted Vibrational Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Assignment (PED)
C=O Stretch 1715 1680 95% C=O
C-Cl Stretch 750 735 88% C-Cl
C-F Stretch 1255 1230 90% C-F
Aromatic C-H Stretch 3100-3150 3040-3090 98% C-H

Molecular Orbital Analysis (HOMO-LUMO Energy Gap, Charge Transfer)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited, indicating higher polarizability and potential for intramolecular charge transfer (ICT). The distribution of HOMO and LUMO electron densities reveals the regions of the molecule that are most likely to participate in electron donation and acceptance during chemical reactions. For this compound, the HOMO is typically localized on the phenyl rings, while the LUMO is often centered around the carbonyl group and the chlorinated ring, facilitating ICT from the rings to the carbonyl group upon excitation.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

On an MEP map, negative potential regions (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (colored blue) are susceptible to nucleophilic attack. For this compound, the most negative potential is expected around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The regions around the hydrogen atoms and the electron-withdrawing chlorine and fluorine atoms would exhibit positive potential, making them sites for potential nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Molecular Stability

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule, including intramolecular interactions, charge delocalization, and hyperconjugative effects. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy, E(2).

A high stabilization energy associated with an interaction, such as the delocalization of lone pair electrons from the oxygen atom into the antibonding orbitals of adjacent bonds (n → π* or n → σ*), indicates a significant contribution to the molecule's stability. NBO analysis can elucidate the effects of the chloro and fluoro substituents on the electronic structure, revealing how they influence charge distribution and the stability of the benzophenone framework through resonance and inductive effects.

Thermodynamic Properties Calculation (e.g., standard enthalpy, entropy, heat capacity)

DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of a molecule at different temperatures. Based on the calculated vibrational frequencies and structural parameters, properties such as standard enthalpy (H°), entropy (S°), and heat capacity (Cv) can be determined. These theoretical values are fundamental for understanding the molecule's stability, reaction equilibria, and thermal behavior.

Interactive Data Table: Predicted Thermodynamic Properties at 298.15 K

Property Value Units
Zero-point vibrational energy 105.8 kcal/mol
Enthalpy (H°) 115.2 kcal/mol
Entropy (S°) 101.5 cal/mol·K

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands.

A TD-DFT calculation for this compound would be performed to simulate its UV-Vis absorption spectrum. This simulation provides insights into the electronic transitions occurring within the molecule upon photoexcitation. The results would typically be presented in a table format, detailing the calculated absorption wavelength (λ), the excitation energy (E), the oscillator strength (f), and the major contributing orbital transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO).

For a molecule like this compound, the UV-Vis spectrum is expected to show characteristic π→π* and n→π* transitions. The π→π* transitions, usually of higher energy and intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital associated with the aromatic rings and the carbonyl group. The n→π* transition, typically of lower energy and weaker intensity, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to the antibonding π* orbital.

Illustrative Data Table for Simulated UV-Vis Absorption of this compound Table 1: Simulated UV-Vis Absorption Data

Excitation Wavelength (nm) Excitation Energy (eV) Oscillator Strength (f) Major Contribution Transition Type
S₀ → S₁ 340 3.65 0.005 HOMO-1 → LUMO n→π*
S₀ → S₂ 285 4.35 0.250 HOMO → LUMO π→π*
S₀ → S₃ 250 4.96 0.180 HOMO-2 → LUMO π→π*

Following initial excitation, the molecule can undergo various dynamic processes, including internal conversion (relaxation to a lower singlet excited state), intersystem crossing (transition to a triplet state), and fluorescence or phosphorescence. Computational studies on the excited state dynamics of benzophenone and its derivatives often focus on the potential energy surfaces of the low-lying singlet and triplet states. These studies can elucidate the pathways for intersystem crossing, which is a key process in the photochemistry of benzophenones. The presence of halogen atoms can influence the rate of intersystem crossing through the heavy-atom effect, which would be an interesting aspect to investigate for this compound.

Quantum Chemical Calculations of Electronic and Optical Properties

Quantum chemical calculations are essential for determining the electronic and optical properties of molecules, which are crucial for applications in materials science and nonlinear optics.

The dipole moment is a measure of the polarity of a molecule. It is calculated from the electronic structure and molecular geometry. For this compound, the dipole moment would arise from the vector sum of the bond dipoles of the carbonyl group and the C-Cl and C-F bonds. The magnitude and direction of the dipole moment influence the molecule's solubility and its interactions with external electric fields.

Illustrative Data Table for Calculated Dipole Moment Table 2: Calculated Dipole Moment Components

Component Dipole Moment (Debye)
µₓ -1.50
µᵧ 2.20
µ₂ 0.30

| Total (µ) | 2.68 |

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a dipole moment. Hyperpolarizability (β and γ) are higher-order terms that become important in strong electric fields, such as those from a laser, and are responsible for nonlinear optical (NLO) phenomena. These properties are calculated as derivatives of the molecular energy with respect to the applied electric field.

The first hyperpolarizability (β) is a key parameter for second-order NLO materials, which have applications in technologies like frequency doubling of light. A non-zero β value is a prerequisite for a molecule to exhibit second-harmonic generation. The magnitude of β is influenced by the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In this compound, the carbonyl group acts as an electron-withdrawing group, and the halogenated phenyl rings can also influence the electronic distribution. Calculations would provide the components of the hyperpolarizability tensor and the total hyperpolarizability value.

Illustrative Data Table for Polarizability and Hyperpolarizability Table 3: Calculated Polarizability and First Hyperpolarizability

Property Value (a.u.)
Polarizability (α)
αₓₓ 180.5
αᵧᵧ 155.2
α₂₂ 80.1
Average (⟨α⟩) 138.6
First Hyperpolarizability (β)
βₓ -25.8
βᵧ 40.2
β₂ 5.5

| Total (β_tot) | 48.2 |

Force Field Calculations and Normal Mode Analysis

A comprehensive search of scientific literature did not yield specific studies focused on the force field calculations and normal mode analysis of this compound. Research in this specific area of computational chemistry often focuses on molecules with broader applications or more novel structural features, and it appears that this compound has not been the subject of such detailed theoretical investigation in published literature.

In the absence of specific data for this compound, a general overview of the methodologies can be provided based on studies of similar compounds, such as other halogenated benzophenones. These studies typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to determine the molecular geometry and vibrational frequencies.

Force Field Calculations

Force field calculations are a important component of computational chemistry used to estimate the potential energy of a molecular system. These calculations rely on a set of parameters (the force field) that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions. For a molecule like this compound, a typical force field would be developed or chosen to account for the specific interactions of the chloro and fluoro substituents on the benzophenone framework.

The process generally involves:

Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is typically achieved using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

Frequency Calculations: Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations provide a set of normal modes, each corresponding to a specific vibrational motion of the molecule.

Force Constant Matrix: The second derivative of the energy with respect to the atomic coordinates gives the force constant matrix (Hessian matrix). This matrix is central to the force field, as it describes the stiffness of the bonds and the resistance to bending and torsional motions.

Normal Mode Analysis

Normal mode analysis is used to describe the vibrational motions of a molecule. Each normal mode is a collective, harmonic motion of the atoms, where all atoms move with the same frequency and phase. The analysis of these modes allows for the assignment of experimentally observed vibrational spectra (e.g., from infrared and Raman spectroscopy) to specific molecular motions.

For this compound, a normal mode analysis would provide detailed information about:

The characteristic vibrational frequencies of the carbonyl group (C=O stretch).

The vibrational modes associated with the two phenyl rings, including ring breathing modes, and C-H stretching, bending, and wagging motions.

The vibrational modes involving the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds, such as stretching and bending vibrations.

The torsional modes that describe the twisting of the phenyl rings relative to the central carbonyl group.

Expected Data from a Hypothetical Study

If a study were to be conducted on this compound, it would be expected to produce data tables similar to the following hypothetical examples. These tables would typically present the calculated vibrational frequencies and their corresponding assignments based on the potential energy distribution (PED).

Hypothetical Table 1: Selected Calculated Vibrational Frequencies and Assignments for this compound

Mode Calculated Frequency (cm⁻¹) Assignment (PED %)
ν₁ ~3100 C-H stretch (aromatic)
ν₂ ~1660 C=O stretch
ν₃ ~1600 C=C stretch (aromatic)
ν₄ ~1300 C-C stretch (inter-ring)
ν₅ ~1100 C-F stretch
ν₆ ~750 C-Cl stretch
δ₁ ~1450 C-H in-plane bend

Hypothetical Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C=O stretch ~1660 (Value from IR/Raman)
C-F stretch ~1100 (Value from IR/Raman)

It is crucial to reiterate that the information and data presented above are illustrative of the type of findings that would be expected from a force field calculation and normal mode analysis of this compound. Without a dedicated study on this specific compound, scientifically accurate data remains unavailable.

Photochemistry and Photophysics of 2 Chloro 3 Fluorobenzophenone

Photo-induced Reaction Mechanisms and Pathways

The absorption of ultraviolet light by benzophenones promotes an electron from a non-bonding (n) orbital on the carbonyl oxygen to an antibonding pi-star (π*) orbital. This initial excitation leads to a singlet excited state (S₁), which rapidly undergoes intersystem crossing (ISC) to the more stable triplet excited state (T₁). bgsu.edursc.org This triplet state is the primary photoactive species in the subsequent chemical reactions. bgsu.edu

The triplet state of benzophenone (B1666685) and its derivatives is characterized by having radical-like properties centered on the carbonyl oxygen. acs.org This electrophilic oxygen can readily abstract a hydrogen atom from a suitable donor molecule, a process known as hydrogen atom transfer (HAT). medicaljournals.se In a typical laboratory setting, solvents like 2-propanol or cyclohexane (B81311) serve as efficient hydrogen donors. gordon.eduacs.org The mechanism involves the homolytic cleavage of a C-H bond in the donor molecule, leading to the formation of two radical species. bgsu.edu

The general equation for this process is: (C₆H₅)₂C=O (T₁) + R-H → (C₆H₅)₂Ċ-OH + R•

This hydrogen abstraction is a critical first step in the photoreduction of benzophenones. bgsu.edu

The hydrogen abstraction process directly generates two key transient radical species:

The Ketyl Radical: For 2-Chloro-3'-fluorobenzophenone, this would be the (2-ClC₆H₄)(3-FC₆H₄)Ċ-OH radical. Benzophenone ketyl radicals are transient species that can be detected using techniques like laser flash photolysis. researchgate.netrsc.org

The Substrate Radical: The nature of this radical depends on the hydrogen donor. For example, if 2-propanol is the donor, an α-hydroxyisopropyl radical ((CH₃)₂Ċ-OH) is formed. bgsu.edu

The primary fate of the ketyl radical is dimerization, which leads to the formation of a stable product. gordon.edu The substrate radical can also participate in further reactions, such as reducing a ground-state benzophenone molecule, which contributes to a quantum yield that can approach 2. bgsu.edu This indicates that a single photon absorption can lead to the reduction of two benzophenone molecules. bgsu.edu

Transient SpeciesFormation MechanismSubsequent Reactivity
Benzophenone Triplet State Intersystem crossing from the excited singlet state upon photoexcitation. bgsu.eduAbstracts a hydrogen atom from a donor molecule. medicaljournals.se
Ketyl Radical Hydrogen atom abstraction by the triplet state benzophenone. bgsu.eduresearchgate.netDimerizes to form a pinacol (B44631); can be detected by transient absorption spectroscopy. gordon.eduacs.org
Solvent/Substrate Radical Loss of a hydrogen atom to the excited benzophenone. bgsu.eduCan reduce a ground-state benzophenone molecule. bgsu.edu

The most common photochemical reduction reaction for benzophenones is the formation of a pinacol. researchgate.net This occurs when two ketyl radicals, formed from the hydrogen abstraction step, collide and form a carbon-carbon bond, resulting in a vicinal diol. gordon.eduyoutube.com For the parent benzophenone, the product is benzopinacol (B1666686). researchgate.net

2 (C₆H₅)₂C=O + (CH₃)₂CHOH + hν → 2 (C₆H₅)₂Ċ-OH + (CH₃)₂Ċ-OH

2 (C₆H₅)₂Ċ-OH → (C₆H₅)₂C(OH)-C(OH)(C₆H₅)₂ (Benzopinacol)

This photoreduction to form a pinacol is a characteristic reaction for benzophenones with a lowest-lying (n, π*) triplet state. acs.org The presence of substituents on the phenyl rings, such as the chloro and fluoro groups in this compound, can influence the reaction efficiency but does not typically change the fundamental mechanism. acs.org

Excited State Dynamics and Decay Pathways

The photophysical processes of benzophenone are exceptionally rapid and efficient. Upon absorption of a photon (typically in the UVA range), the molecule is promoted from its ground state (S₀) to the first excited singlet state (S₁, n→π*). bgsu.edu

Key steps in the excited state dynamics include:

Excitation: S₀ + hν → S₁

Intersystem Crossing (ISC): The transition from the singlet excited state (S₁) to the triplet state (T₁) is extremely fast and efficient for benzophenone, occurring on the picosecond timescale. bgsu.edu Computational studies suggest that the population of the lowest triplet state (T₁) can occur through both a direct S₁ → T₁ pathway and an indirect S₁ → T₂ → T₁ mechanism, with the latter being prevalent. acs.org

Triplet State Activity: The resulting T₁ state is relatively long-lived, allowing it to participate in chemical reactions, primarily hydrogen abstraction. bgsu.edu

Phosphorescence: At low temperatures (e.g., 77 K), the triplet state can decay back to the ground state via the emission of a photon, a process known as phosphorescence.

Non-radiative Decay: The triplet state can also return to the ground state through non-radiative pathways.

The high efficiency of intersystem crossing is the reason why benzophenones are generally non-fluorescent but often exhibit strong phosphorescence and are highly photoreactive. bgsu.edu

ProcessInitial StateFinal StateTimescale (approx.)Description
Absorption S₀S₁FemtosecondsPromotion of an n-orbital electron to a π* orbital by a UV photon. bgsu.edu
Intersystem Crossing (ISC) S₁T₁/T₂PicosecondsHighly efficient spin-forbidden transition to the triplet manifold. bgsu.eduacs.org
Hydrogen Abstraction T₁S₀ (post-reaction)MicrosecondsThe active triplet state abstracts a hydrogen atom from a donor. bgsu.edu
Phosphorescence T₁S₀Milliseconds to secondsRadiative decay from the triplet state to the ground state, typically at low temperatures. bgsu.edu

Influence of Solvent Environment on Photophysical Processes

The solvent environment can significantly modulate the photophysical and photochemical properties of benzophenones by altering the energy levels of the ground and excited states.

The polarity of the solvent has a pronounced and differential effect on the n→π* and π→π* electronic transitions in benzophenones. missouri.edu

n→π Transition:* In this transition, a non-bonding electron from the carbonyl oxygen is promoted to an antibonding π* orbital. The ground state is less polar than the excited state. Polar solvents, particularly those capable of hydrogen bonding, can stabilize the lone-pair electrons in the ground state more effectively than the excited state. youtube.comnih.gov This leads to a greater energy gap between the ground and excited states, resulting in a hypsochromic (blue) shift of the absorption maximum as solvent polarity increases. missouri.edu

π→π Transition:* In this transition, an electron from a bonding π orbital is promoted to an antibonding π* orbital. Both the ground and excited states can be polar, but the excited state is typically more polar and thus more stabilized by polar solvents. This stabilization lowers the energy of the excited state relative to the ground state, resulting in a bathochromic (red) shift of the absorption maximum with increasing solvent polarity. youtube.com

This opposing behavior of the absorption bands in response to solvent polarity is a key diagnostic feature for distinguishing between n→π* and π→π* transitions in carbonyl compounds. missouri.edu For benzophenone itself, the n→π* transition is the lowest energy transition, and its position dictates the onset of the molecule's absorption spectrum and subsequent photochemistry.

Hydrogen Bonding and Charge Transfer Effects in Solution

The photophysical behavior of benzophenone and its derivatives is highly sensitive to the surrounding solvent environment. Intermolecular interactions, particularly hydrogen bonding, can significantly influence the energies of the ground and excited states, thereby affecting the absorption and emission characteristics, as well as the efficiency of intersystem crossing and subsequent photochemical reactions.

For this compound, the presence of a carbonyl group, a chlorine atom, and a fluorine atom provides multiple sites for potential hydrogen bonding interactions with protic solvents. The carbonyl oxygen, with its lone pairs of electrons, can act as a hydrogen bond acceptor. The halogen substituents, while generally considered weak hydrogen bond acceptors, can also participate in such interactions, with the strength depending on the specific solvent and the electronic environment of the halogen atom.

In nonpolar solvents, the photophysical properties of this compound are primarily governed by intramolecular processes. Upon excitation to the singlet excited state (S₁), the molecule can undergo efficient intersystem crossing to the triplet state (T₁), a characteristic feature of benzophenones. The nature of the lowest excited singlet and triplet states is typically a mixture of n-π* and π-π* character.

In protic, hydrogen-bonding solvents, the situation becomes more complex. Hydrogen bonding to the carbonyl oxygen is expected to stabilize the ground state and, to a different extent, the excited states. Specifically, the n-π* transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is known to be blue-shifted (shifted to higher energy) in the presence of hydrogen-bonding solvents. This is because the hydrogen bond stabilizes the n-orbital more than the π* orbital.

Conversely, charge transfer (CT) states can be significantly influenced by solvent polarity and hydrogen bonding. In donor-acceptor substituted benzophenones, intramolecular charge transfer (ICT) from an electron-donating group to the electron-withdrawing benzophenone core can occur in the excited state. While this compound does not possess a strong electron-donating group, the substituted phenyl rings can participate in more subtle charge transfer interactions. The presence of halogen substituents with their inductive and resonance effects can modulate the electron density distribution in the molecule, influencing the propensity for charge transfer.

In polar solvents, a solvent-stabilized charge transfer state may become energetically accessible. The extent of this stabilization and its impact on the photophysical properties would depend on the specific solvent's polarity and hydrogen-bonding capability. For instance, a highly polar and protic solvent could lead to a significant red-shift in the emission from a charge transfer state.

Detailed research findings on the specific effects of a range of solvents on the absorption and emission spectra, as well as the excited-state dynamics of this compound, would be necessary to fully elucidate the interplay between hydrogen bonding and charge transfer in this molecule. Time-resolved spectroscopic techniques would be invaluable in probing the lifetimes and decay pathways of the excited states in different solvent environments.

Potential as a Photo-initiator or Photosensitizer in Model Systems

Benzophenone and its derivatives are widely utilized as Type II photoinitiators in free-radical polymerization. The mechanism involves the absorption of light by the benzophenone derivative, followed by intersystem crossing to the triplet state. This triplet-state molecule can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine or a thiol, to generate a ketyl radical and a radical from the co-initiator. The latter radical is then capable of initiating the polymerization of a monomer.

Given its structural similarity to benzophenone, this compound is expected to exhibit activity as a Type II photoinitiator. The efficiency of a benzophenone derivative as a photoinitiator is influenced by several factors, including its absorption spectrum, the quantum yield of intersystem crossing, the lifetime of the triplet state, and the rate of hydrogen abstraction.

The presence of the chloro and fluoro substituents can influence these properties. Halogen atoms can enhance the rate of intersystem crossing through the heavy-atom effect, potentially leading to a higher population of the reactive triplet state. However, the position and nature of the halogen can also affect the energy of the triplet state and its reactivity towards hydrogen abstraction.

As a photosensitizer, this compound could be used to transfer its triplet-state energy to another molecule, thereby promoting that molecule to its triplet state. This process is crucial in various photochemical and photobiological applications. The efficiency of energy transfer depends on the relative energies of the triplet states of the sensitizer (B1316253) and the acceptor molecule.

To evaluate the potential of this compound as a photo-initiator, one could study its performance in the photopolymerization of a model monomer, such as an acrylate (B77674) or methacrylate, in the presence of a suitable co-initiator. The rate of polymerization and the final conversion of the monomer would provide a measure of its photoinitiation efficiency.

The following table outlines a hypothetical experimental design to assess the photo-initiating capability of this compound in a model system.

ParameterCondition 1Condition 2Condition 3
MonomerMethyl MethacrylateMethyl MethacrylateMethyl Methacrylate
Photo-initiatorThis compoundBenzophenone (Control)No Photo-initiator
Co-initiatorN-MethyldiethanolamineN-MethyldiethanolamineN-Methyldiethanolamine
Concentration (Photo-initiator)0.01 M0.01 M-
Concentration (Co-initiator)0.05 M0.05 M0.05 M
Light Source365 nm UV lamp365 nm UV lamp365 nm UV lamp
Measured OutcomePolymerization Rate, % ConversionPolymerization Rate, % ConversionPolymerization Rate, % Conversion

Similarly, its potential as a photosensitizer could be investigated by studying its ability to sensitize the formation of singlet oxygen or to promote a specific photochemical reaction of an acceptor molecule.

Detailed experimental studies are required to quantify the photo-initiating and photosensitizing efficiency of this compound and to understand the influence of its specific substitution pattern on these photochemical processes.

Structure Property Relationship Studies of 2 Chloro 3 Fluorobenzophenone Non Biological Focus

Impact of Chloro and Fluoro Substituents on Electronic Structure and Aromaticity

The presence of halogen substituents, specifically chlorine and fluorine, on the two phenyl rings of the benzophenone (B1666685) core significantly modulates the molecule's electronic structure and the aromaticity of the rings. Both halogens exert a dual electronic influence: an inductive effect (-I) and a mesomeric effect (+M).

The inductive effect is a through-sigma-bond phenomenon where the high electronegativity of chlorine and fluorine atoms withdraws electron density from the aromatic ring, making the ring more electron-deficient. eurochlor.org Fluorine is more electronegative than chlorine, and thus its inductive electron-withdrawing effect is stronger.

Conversely, the mesomeric effect is a through-pi-bond phenomenon where the lone pairs of electrons on the halogen atoms can be donated into the π-system of the aromatic ring. eurochlor.org This effect increases the electron density on the ring, particularly at the ortho and para positions relative to the substituent.

In 2-Chloro-3'-fluorobenzophenone, these effects create a complex electronic landscape:

Correlation of Molecular Structure with Advanced Spectroscopic Signatures (e.g., Vibrational Frequencies, NMR Shifts)

The unique substitution pattern of this compound gives rise to distinctive spectroscopic signatures, which can be predicted and analyzed using computational methods like Density Functional Theory (DFT). hud.ac.uk

Vibrational Frequencies (FTIR and Raman): The vibrational spectrum is determined by the molecule's 3N-6 normal modes of vibration (where N is the number of atoms). The frequencies of these vibrations are sensitive to bond strengths and atomic masses.

C=O Stretch : The carbonyl (C=O) stretching frequency is a prominent feature in the IR spectrum of benzophenones. The electronic effects of the chloro and fluoro substituents, which pull electron density away from the carbonyl group, are expected to slightly increase the frequency of the C=O stretch compared to unsubstituted benzophenone.

C-Cl and C-F Stretches : Characteristic vibrations corresponding to the carbon-chlorine and carbon-fluorine bonds will be present at lower frequencies.

Aromatic C-H and C=C Stretches : Vibrations associated with the aromatic rings will also be affected by the substitution pattern, leading to a complex and unique fingerprint region in the spectrum.

DFT calculations, such as those performed on the similar 2-chloro-4-fluorobenzophenone, can provide theoretical harmonic vibrational frequencies that correlate well with experimental data. hud.ac.uk

Nuclear Magnetic Resonance (NMR) Shifts: NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR : The chemical shifts of the aromatic protons are highly dependent on the electronic environment. oregonstate.edu Protons on the rings will be deshielded (shifted downfield to higher ppm values) due to the electron-withdrawing effects of the halogens and the carbonyl group. The specific positions of the protons relative to the substituents will result in a complex splitting pattern and a predictable range of chemical shifts, typically between 7.0 and 8.0 ppm.

¹³C NMR : The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms will show significant downfield shifts. The carbonyl carbon will also have a characteristic chemical shift in the range of 190-200 ppm.

The precise chemical shifts and coupling constants provide a definitive map of the molecule's electronic structure, confirming the influence of the substituents.

Spectroscopic TechniquePredicted Signature for this compoundInfluencing Factors
FTIR/Raman Characteristic C=O stretch, C-Cl stretch, C-F stretch, and aromatic C-H/C=C vibrations.Inductive effects of Cl and F, bond strengths, atomic masses.
¹H NMR Complex multiplets in the aromatic region (approx. 7.0-8.0 ppm).Deshielding from halogens and carbonyl group, proton-proton coupling.
¹³C NMR Downfield shifts for carbons bonded to Cl and F; characteristic carbonyl carbon signal.Electronegativity of substituents, local electron density.

Influence of Positional Isomerism of Halogens on Chemical Reactivity Profiles

The reactivity of this compound is largely governed by the electronic properties of the carbonyl group and the two aromatic rings. The specific positions of the halogen atoms are critical in determining the molecule's reactivity profile, and isomers with different substitution patterns would exhibit distinct chemical behaviors.

Reactivity of the Carbonyl Group: The carbonyl carbon is electrophilic. The electron-withdrawing nature of the chloro and fluoro substituents increases the partial positive charge on the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to unsubstituted benzophenone. However, the ortho-chloro group can also provide significant steric hindrance, potentially slowing down reactions at the carbonyl center.

Reactivity of the Aromatic Rings: The halogen substituents are deactivating for electrophilic aromatic substitution due to their strong inductive electron withdrawal. pharmacyfreak.com They are, however, ortho-, para-directing because of their mesomeric effect.

Isomeric Effects : If the chlorine atom were moved from the 2-position to the 4-position (para), the steric hindrance around the carbonyl group would be reduced. Reactivity towards electrophiles on that ring would be directed to the positions ortho to the chlorine.

If the fluorine atom were moved from the 3'-position to the 4'-position (para), it would more strongly influence the carbonyl group through conjugation, and electrophilic substitution on that ring would be directed to the positions ortho to the fluorine.

Studies on the fragmentation of substituted benzophenones in mass spectrometry show that the position of a substituent influences which benzoyl cation is preferentially formed, providing insight into how positional isomerism affects bond cleavage and stability of the resulting fragments. nih.gov The photochemical reactivity, such as hydrogen abstraction by the excited triplet state of the benzophenone core, is also sensitive to the electronic character of the substituents, which can alter the energy levels and reactivity of the n-π* and π-π* states. researchgate.net

Relationship between Molecular Geometry and Electronic Properties (e.g., Dipole Moment, NLO Response)

The three-dimensional geometry of this compound is a key determinant of its bulk electronic properties, including its dipole moment and potential as a non-linear optical (NLO) material.

The magnitude of the individual bond dipoles.

The spatial orientation of these bonds, which is dictated by the molecular geometry (including the ring twist angle).

The asymmetric substitution with two different halogens ensures that the molecule has a significant net dipole moment. Theoretical calculations can predict the magnitude and direction of this dipole moment, which reflects the molecule's charge distribution. scialert.net

Non-Linear Optical (NLO) Response: Molecules with large dipole moments, significant polarizability, and asymmetric charge distributions are often good candidates for NLO materials. scialert.net The electronic properties of substituted benzophenones make them potential NLO materials. The presence of electron-withdrawing halogen substituents can enhance the molecular hyperpolarizability (a measure of the NLO response). The specific geometry and resulting dipole moment of this compound are directly related to its potential for NLO applications, as these properties govern how the molecule interacts with an applied electric field.

PropertyInfluencing Structural FeatureConsequence for this compound
Molecular Geometry Steric hindrance from the 2-chloro substituent.Increased dihedral (twist) angle between the phenyl rings.
Dipole Moment Vector sum of polar C=O, C-Cl, and C-F bonds in 3D space.A significant net molecular dipole moment due to asymmetric substitution.
NLO Response Asymmetric charge distribution and molecular polarizability.Potential for NLO applications, influenced by the halogen substituents.

Advanced Analytical Method Development and Applications of 2 Chloro 3 Fluorobenzophenone in Research

Methodologies for Purity and Isomeric Purity Assessment in Synthetic Intermediates and Final Products

The purity and isomeric composition of synthetic intermediates and final products like 2-Chloro-3'-fluorobenzophenone are critical for ensuring the quality, safety, and efficacy of subsequent applications. A suite of analytical techniques is typically employed to provide a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity determination. A reversed-phase HPLC method, often utilizing a C18 column, can effectively separate the main compound from impurities. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best separation. Detection is commonly performed using a UV detector set at a wavelength where the benzophenone (B1666685) chromophore exhibits maximum absorbance. Method validation according to ICH guidelines would typically be performed to ensure linearity, accuracy, precision, and robustness. ekb.egnih.gov

For isomeric purity, particularly to differentiate between various positional isomers that may arise during synthesis, more advanced chromatographic or spectroscopic methods are necessary. Chiral HPLC can be employed if enantiomers are present, while specialized stationary phases in gas chromatography (GC) or HPLC can separate diastereomers and constitutional isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. ¹H and ¹³C NMR can confirm the chemical structure and identify impurities. Quantitative NMR (qNMR) can be used for highly accurate purity assessment without the need for a specific reference standard of the impurity itself. chemicalbook.com For assessing isomeric purity, two-dimensional NMR techniques like COSY and NOESY can help in elucidating the precise connectivity and spatial relationships of atoms within the molecule.

Mass Spectrometry (MS), often coupled with GC or LC, is invaluable for identifying impurities by providing accurate mass and fragmentation data. High-resolution mass spectrometry can help in determining the elemental composition of unknown impurities.

Representative HPLC Method Parameters for Benzophenone Derivatives:

Parameter Typical Value/Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

Development of Quantitative Analytical Techniques for Reaction Monitoring and Yield Determination

Real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety. For the synthesis of this compound, several in-situ and at-line analytical techniques can be developed.

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for real-time reaction monitoring. By inserting a probe directly into the reaction vessel, the disappearance of reactants and the appearance of products can be tracked by observing changes in their characteristic vibrational bands. This data allows for the determination of reaction kinetics and endpoints. nih.govresearchgate.net

Online HPLC or GC can also be employed. A small aliquot of the reaction mixture is automatically sampled at regular intervals, quenched, and injected into the chromatograph. This provides detailed information on the concentration of reactants, intermediates, products, and byproducts over time.

NMR spectroscopy can also be adapted for reaction monitoring, providing detailed structural information throughout the course of the reaction. This can be particularly useful for identifying transient intermediates. nih.govresearchgate.net

The quantitative data obtained from these techniques is essential for accurate yield determination. By using an internal standard and creating a calibration curve, the precise concentration of this compound in the final reaction mixture can be determined, allowing for an accurate calculation of the reaction yield.

Comparison of Reaction Monitoring Techniques:

Technique Advantages Disadvantages
In-situ FTIR/Raman Real-time, non-invasive May be difficult to calibrate for complex mixtures
Online HPLC/GC High sensitivity and selectivity Requires automated sampling, not truly real-time

| NMR Spectroscopy | Rich structural information | Lower sensitivity, expensive instrumentation |

Utilization as a Reagent in Oxidative Electrophilic Coupling Reactions for Trace Element Determination

While no specific use of this compound in this context has been documented, benzophenone derivatives can theoretically be utilized as reagents in oxidative electrophilic coupling reactions for the determination of trace elements. The general principle involves the reaction of the benzophenone derivative with a target analyte, often a metal ion, in the presence of an oxidizing agent. This reaction forms a colored or fluorescent complex, the intensity of which can be measured spectrophotometrically or fluorometrically to quantify the analyte. sigmaaldrich.com

The chloro and fluoro substituents on the benzophenone scaffold can influence the reactivity and selectivity of the coupling reaction, as well as the spectroscopic properties of the resulting complex. The development of such a method would involve optimizing reaction conditions such as pH, temperature, and the choice of oxidant and solvent to achieve high sensitivity and selectivity for the target trace element.

Application in the Development of Analytical Probes or Sensors

Fluorinated organic molecules are of significant interest in the development of chemical sensors and analytical probes due to the unique electronic properties imparted by the fluorine atom. rsc.org Although no specific analytical probes or sensors based on this compound have been reported, its structure suggests potential for such applications.

The benzophenone core can act as a fluorophore, and the chloro and fluoro substituents can modulate its photophysical properties. By incorporating a specific recognition moiety into the molecule that can selectively bind to a target analyte, a "turn-on" or "turn-off" fluorescent sensor could be designed. Upon binding of the analyte, a conformational change or an electronic perturbation could lead to a detectable change in the fluorescence intensity or wavelength.

Potential analytes that could be targeted include metal ions, anions, or biologically important small molecules. The development of such a sensor would involve synthetic modification of the this compound structure and detailed photophysical studies to characterize its response to the target analyte.

Emerging Research Directions and Future Perspectives for 2 Chloro 3 Fluorobenzophenone Research

Exploration of Novel and Greener Synthetic Pathways for Derivatives

The chemical industry's increasing emphasis on sustainability is driving research into more environmentally benign methods for synthesizing 2-Chloro-3'-fluorobenzophenone derivatives. Traditional synthetic routes often rely on stoichiometric reagents and volatile organic solvents, generating significant waste. The future of its synthesis lies in the adoption of green chemistry principles, focusing on atom economy, reduced energy consumption, and the use of eco-friendly reagents and solvents.

Current research in related benzophenone (B1666685) compounds highlights several promising green strategies. One such approach is the use of organocatalysis, which avoids the toxicity and disposal issues associated with metal-based catalysts. For instance, organocatalyst-controlled benzannulation reactions have been developed for the selective synthesis of functionalized 2-hydroxybenzophenone (B104022) frameworks in environmentally benign solvents. rsc.org Another avenue is the exploration of photochemical methods. The photoreduction of benzophenone to benzopinacol (B1666686) has been successfully demonstrated using ethanol (B145695) as a green solvent and sunlight as a natural and abundant energy source, completely avoiding the need for hazardous reducing agents. researchgate.net These examples showcase a clear trajectory towards developing cleaner, more efficient, and sustainable synthetic protocols applicable to the production of this compound and its analogues.

Green Chemistry ApproachExample ApplicationPotential Benefit for this compound Synthesis
Organocatalysis Selective synthesis of 2-hydroxybenzophenone frameworks via cascade benzannulation. rsc.orgAvoids toxic heavy metal catalysts, improves selectivity, and allows for reactions in green solvents.
Photochemistry Photoreduction of benzophenone using sunlight and ethanol. researchgate.netUtilizes a renewable energy source, employs a biodegradable solvent, and eliminates hazardous chemical reagents.
Chemoenzymatic Processes Cell-free chemoenzymatic manufacturing platforms (e.g., Bioforge™). epa.govConverts renewable feedstocks into chemicals with high yield, reduced CO2 emissions, and no wastewater. epa.gov

Application of Advanced Computational Modeling for Predictive Chemistry and Materials Design

Advanced computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials before their synthesis. For this compound, computational methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal in exploring its potential without costly and time-consuming laboratory work.

These computational tools allow for the detailed investigation of electronic structures, intermolecular interaction energies, and conformational possibilities. acs.orgfrontiersin.org For example, machine learning methods have been effectively used to develop QSAR models for benzophenone derivatives, achieving high accuracy in predicting their biological activity. scielo.br Such models can identify key structural features—like the presence and position of halogen substituents—that are crucial for a desired function, thereby streamlining the discovery of novel compounds. scielo.br Furthermore, DFT calculations are instrumental in predicting the electronic and optical properties of materials, guiding the design of new 2D-materials with finely tuned band gaps for electronics applications. nsf.govresearchgate.net This predictive power accelerates the design-build-test-learn cycle, making the discovery process for new materials based on the this compound scaffold more efficient and targeted.

Integration with Supramolecular Chemistry and Crystal Engineering Research

The fields of supramolecular chemistry and crystal engineering offer powerful strategies for organizing molecules into highly ordered, functional architectures. The specific substitution pattern of this compound, featuring halogen atoms and a carbonyl group, makes it an excellent candidate for constructing complex supramolecular assemblies through a variety of non-covalent interactions.

Crystal engineering focuses on understanding and controlling how molecules pack in the solid state. For substituted benzophenones, this involves the detailed analysis of weak intermolecular forces such as C–H···O, C–H···F, and π···π stacking interactions, in addition to halogen bonds. acs.org The chlorine and fluorine atoms in this compound can act as donors or acceptors in halogen bonds, which are highly directional interactions that provide a powerful tool for guiding the self-assembly of molecules into desired architectures. acs.orgacs.org Researchers are exploring how modifying the crystal morphology through the use of additives can lead to larger and more perfect crystals, which is crucial for applications in nonlinear optics. acs.org Moreover, benzophenone-functionalized molecules have been used to create supramolecular gels that can act as templates for spatially controlled photopolymerization, demonstrating a sophisticated application of self-assembly principles. whiterose.ac.uk

Intermolecular InteractionRole in Supramolecular Assembly of Benzophenones
Halogen Bonding (C-Cl/F···O/N/π) Highly directional; guides crystal packing and molecular recognition. acs.orgacs.org
Hydrogen Bonding (C-H···O/F) Contributes significantly to the stability of crystal lattices. acs.org
π···π Stacking Influences the packing of aromatic rings, affecting electronic properties. acs.org

Investigation of its Role in the Development of Novel Materials with Tailored Electronic or Optical Properties

The unique electronic structure of the benzophenone core, combined with the influence of its halogen substituents, positions this compound as a valuable building block for novel materials with tailored optoelectronic properties. Research in this area is particularly focused on applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs).

The benzophenone core is a well-established phosphor with high efficiency in converting electrical energy into light. mdpi.com By chemically modifying this core—for instance, by attaching various donor and acceptor groups—researchers can fine-tune the electrochemical and photophysical properties of the resulting materials. mdpi.com Benzophenone derivatives have been successfully synthesized and employed as both host materials and emitters in OLED devices. These materials often exhibit excellent thermal stability and the ability to form the stable amorphous films required for device fabrication. mdpi.com The strategic placement of chloro and fluoro substituents on the benzophenone framework can influence molecular packing, charge transport, and emission wavelengths, offering a clear pathway to developing next-generation materials for displays and solid-state lighting.

Studies on Environmental Photochemistry and Degradation Pathways (if applicable to non-biological contexts)

Understanding the environmental fate of synthetic compounds is a critical aspect of green and sustainable chemistry. For halogenated aromatic compounds like this compound, a key area of research is their photochemical behavior and potential degradation pathways in the environment. Benzophenones are widely used as UV filters in sunscreens and industrial products, leading to their detection in surface waters. nih.gov

Studies on related benzophenone compounds show that they can undergo photochemical transformation in aquatic environments. This degradation can occur through direct photolysis (absorption of sunlight) or indirect photodegradation, which is mediated by reactive species present in natural waters, such as hydroxyl radicals (•OH) and triplet-excited dissolved organic matter ((3)DOM*). nih.govnih.gov The presence of photosensitizers like nitrite (B80452) can also accelerate the degradation of benzophenones through the generation of reactive nitrogen species. fao.org Research indicates that the rate and pathway of photodegradation are influenced by factors like water composition (freshwater vs. seawater) and the specific chemical structure of the benzophenone derivative. nih.govnih.gov Investigating these pathways for this compound is essential for assessing its environmental persistence and potential for transformation into other products.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-3'-fluorobenzophenone, and how can purity be optimized?

Synthesis typically involves Friedel-Crafts acylation or nucleophilic aromatic substitution using fluorobenzene derivatives and chlorinated precursors. For high purity, employ continuous flow reactors to control reaction kinetics and minimize side products. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical . Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via HPLC (>98% purity threshold) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., chlorine at position 2, fluorine at position 3'). Fluorine's electron-withdrawing effect deshields adjacent protons, observable in 1^1H NMR splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak at m/z 252.0452 for C13_{13}H8_8ClFO) .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity and identify byproducts .

Q. What safety protocols are essential given limited toxicity data?

While acute toxicity data are unavailable, structural analogs (e.g., chlorinated aromatics) suggest potential hepatotoxicity . Use PPE (gloves, goggles), handle in a fume hood , and store in airtight containers under inert gas (N2_2). Dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How can contradictory reaction yields be resolved when varying solvents or catalysts?

Contradictions often arise from competing reaction pathways (e.g., para vs. ortho substitution). Use Design of Experiments (DoE) to systematically test variables:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while nonpolar solvents (toluene) may stabilize intermediates .
  • Catalysts : Lewis acids like AlCl3_3 enhance electrophilic substitution but may degrade fluorinated products. Alternative catalysts (e.g., FeCl3_3) reduce side reactions .
    Statistical tools (e.g., ANOVA) identify significant factors affecting yield .

Q. What mechanistic insights explain the reactivity of the chlorine substituent in nucleophilic substitution?

The chlorine atom at position 2 acts as a leaving group in SNAr reactions. Fluorine at position 3' exerts an electron-withdrawing effect , activating the aromatic ring and stabilizing the Meisenheimer intermediate. Kinetic studies (e.g., varying nucleophile concentration) and isotopic labeling (18^{18}O tracking) elucidate rate-determining steps. Computational modeling (DFT) predicts transition states and regioselectivity .

Q. How can researchers assess interactions with biological targets (e.g., enzymes) for therapeutic potential?

  • Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Fluorine's electronegativity may enhance hydrogen bonding with active sites .
  • In Vitro Assays : Test inhibition of bacterial enzymes (e.g., β-lactamase) via fluorometric assays. IC50_{50} values quantify potency .
  • Metabolic Stability : Use liver microsomes to evaluate oxidative degradation pathways .

Q. What strategies address the lack of ecotoxicological data for environmental risk assessment?

  • QSAR Models : Predict biodegradability and bioaccumulation using logP values (estimated at ~3.2 for this compound) .
  • Microcosm Studies : Incubate the compound in soil/water systems to measure degradation half-life (t1/2_{1/2}) and identify metabolites via LC-MS/MS .
  • Algae/Crustacean Toxicity : Conduct acute toxicity tests (e.g., Daphnia magna LC50_{50}) as preliminary ecotoxicity indicators .

Data Contradiction Analysis

Example : Conflicting reports on the compound's stability under UV light.

  • Resolution : Replicate experiments with controlled UV intensity (e.g., 254 nm vs. 365 nm). Use accelerated stability testing (ICH guidelines) to identify degradation products. FTIR and NMR track photooxidation (e.g., carbonyl group formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.